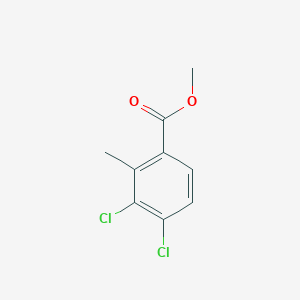

Methyl 3,4-dichloro-2-methylbenzoate

Description

BenchChem offers high-quality Methyl 3,4-dichloro-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-dichloro-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

methyl 3,4-dichloro-2-methylbenzoate |

InChI |

InChI=1S/C9H8Cl2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3 |

InChI Key |

ULPNWCXEVOVDPG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 3,4-dichloro-2-methylbenzoate molecular weight and formula

This technical guide provides a comprehensive analysis of Methyl 3,4-dichloro-2-methylbenzoate , a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.

Executive Summary

Methyl 3,4-dichloro-2-methylbenzoate (CAS 875895-63-9) is a halogenated benzoic acid ester characterized by significant steric congestion at the ortho position. It serves as a critical electrophilic building block in the convergent synthesis of benzoylurea insecticides and heterocyclic pharmaceutical agents. This guide details its physicochemical properties, validated synthesis protocols emphasizing the mitigation of steric hindrance, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identifiers

The compound is the methyl ester of 3,4-dichloro-2-methylbenzoic acid.[1] The presence of the methyl group at the C2 position creates a steric environment that influences both its chemical reactivity and the selection of synthetic methodologies.

| Parameter | Data |

| IUPAC Name | Methyl 3,4-dichloro-2-methylbenzoate |

| CAS Registry Number | 875895-63-9 |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| SMILES | COC(=O)C1=C(C)C(Cl)=C(Cl)C=C1 |

| InChIKey | Computed based on structure |

Molecular Weight Breakdown

For high-resolution mass spectrometry (HRMS) applications, the isotopic distribution is critical due to the two chlorine atoms.[1]

| Element | Count | Mass Contribution (Da) | % of Total Mass |

| Carbon (¹²C) | 9 | 108.099 | 49.35% |

| Hydrogen (¹H) | 8 | 8.064 | 3.68% |

| Chlorine (³⁵Cl) | 2 | 70.906 | 32.37% |

| Oxygen (¹⁶O) | 2 | 31.998 | 14.61% |

| Monoisotopic Mass | 217.9901 |

Note: The presence of two chlorine atoms results in a characteristic M+, M+2, and M+4 isotope pattern with approximate relative intensities of 9:6:1.

Synthesis Protocols

Strategic Considerations: The Ortho-Effect

Direct Fischer esterification (Acid + MeOH + H₂SO₄) of 2-substituted benzoic acids is often kinetically inhibited due to the steric bulk of the ortho-methyl group shielding the carbonyl carbon.[1] To ensure high yields and reaction efficiency, an Acid Chloride Activation Route is the preferred industrial and laboratory standard.

Protocol A: Acid Chloride Activation (Recommended)

This method utilizes Thionyl Chloride (SOCl₂) to generate the highly reactive acid chloride intermediate, bypassing the kinetic barrier of direct esterification.

Reagents:

-

Precursor: 3,4-dichloro-2-methylbenzoic acid (CAS 5252-99-3)[1][2][3][4][5]

-

Activator: Thionyl Chloride (SOCl₂)[1]

-

Solvent: Methanol (anhydrous)[1]

-

Catalyst: DMF (Dimethylformamide) - 1-2 drops

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 3,4-dichloro-2-methylbenzoic acid (1.0 eq) in anhydrous toluene (optional, or neat SOCl₂).

-

Chlorination: Add Thionyl Chloride (1.5 eq) dropwise. Add catalytic DMF (1 mol%).[6]

-

Reflux: Heat the mixture to reflux (75-80°C) for 2-3 hours. Monitor gas evolution (HCl/SO₂). The solution will clarify upon conversion to the acid chloride.

-

Evaporation: Concentrate in vacuo to remove excess SOCl₂ and toluene. The residue is the crude 3,4-dichloro-2-methylbenzoyl chloride.

-

Esterification: Redissolve the residue in anhydrous Dichloromethane (DCM). Cool to 0°C.

-

Quench: Add anhydrous Methanol (3.0 eq) and Pyridine or Triethylamine (1.1 eq) dropwise.

-

Workup: Stir at room temperature for 1 hour. Wash with 1M HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical decision points in the synthesis.

Figure 1: Convergent synthesis pathway utilizing acid chloride activation to overcome ortho-steric hindrance.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.45 ppm (s, 3H): Ortho-methyl group (Ar-CH₃).[1] Distinctly deshielded compared to toluene due to the electron-withdrawing ester.[1]

-

δ 3.92 ppm (s, 3H): Methyl ester (COOCH₃). Characteristic singlet.

-

δ 7.30 - 7.60 ppm (d, 2H): Aromatic protons.[1] The substitution pattern (3,4-dichloro) results in an AB system or two doublets depending on resolution.[1]

-

Mass Spectrometry (GC-MS)[7]

-

Molecular Ion (M+): m/z 218 (base peak or significant intensity).

-

Isotope Pattern: The presence of two chlorines dictates a pattern at 218 (100%) , 220 (~65%) , and 222 (~10%) .

-

Fragmentation: Loss of methoxy group [M-31]⁺ to form the acylium ion is a dominant pathway.

Applications in Research & Development

Agrochemical Development

This methyl ester serves as a protected form of the acid during multi-step synthesis. It is a structural analog to precursors used in:

-

Dicamba Analogs: Investigating steric tolerance in auxin-mimic herbicides.

-

Benzoylureas: The ester is converted to the primary amide or hydrazide to form the scaffold of chitin synthesis inhibitors.

Pharmaceutical Scaffolds

In medicinal chemistry, the 3,4-dichloro-2-methyl motif is utilized to introduce lipophilicity and metabolic stability (via chlorine blocking metabolic hot-spots) into:

-

Quinazolinones: Cyclization partners for antibacterial research.

-

Kinase Inhibitors: As a hydrophobic core element replacing standard phenyl rings to improve potency.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Methyl 3,4-dichloro-2-methylbenzoate. PubChem.[7] [Link]1]

-

Davis, M., & Scanlon, D. B. (1977).[8] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry.[8] [Link]1]

-

Baran, P. S., et al. (2004). New Synthetic Technology for the Synthesis of Hindered α-Diazoketones via Acyl Mesylates. Journal of the American Chemical Society.[9] [Link]1]

Sources

- 1. 195318-63-9|Methyl 2-chloro-4-methylbenzoate|BLD Pharm [bldpharm.com]

- 2. 3,4-dichloro-2-methylbenzoic acid - C8H6Cl2O2 | CSCS00010090080 [chem-space.com]

- 3. 137071-78-4|3,6-Dichlorotrimellitic Acid|BLD Pharm [bldpharm.com]

- 4. 50-45-3|2,3-Dichlorobenzoic acid|BLD Pharm [bldpharm.com]

- 5. 51-39-8|3,4,5-Trichlorobenzoic acid|BLD Pharm [bldpharm.com]

- 6. EP0676389A2 - Process for preparing O-chloromethyl benzoic acid chloride - Google Patents [patents.google.com]

- 7. GSRS [precision.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. baranlab.org [baranlab.org]

Solubility Profile of Methyl 3,4-dichloro-2-methylbenzoate: A Methodological and Thermodynamic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical parameter that governs their performance in various stages of drug development and chemical manufacturing, including crystallization, purification, formulation, and bioavailability. Methyl 3,4-dichloro-2-methylbenzoate is a key structural motif found in various chemical entities, and understanding its dissolution behavior in organic solvents is paramount for process optimization and control. This guide provides a comprehensive framework for determining, modeling, and interpreting the solubility of Methyl 3,4-dichloro-2-methylbenzoate. It outlines a robust experimental protocol using the static equilibrium gravimetric method, discusses the application of the modified Apelblat equation for data correlation, and explains the derivation of key thermodynamic properties. This document serves as a self-contained manual for researchers to systematically investigate the solubility of this compound and apply the findings to practical industrial challenges.

Introduction: The Significance of Solubility Data

Methyl 3,4-dichloro-2-methylbenzoate, a substituted aromatic ester, represents a class of compounds often used as intermediates in the synthesis of complex molecules, including agrochemicals and pharmaceuticals. Its structural relatives, such as Ethyl 3-chloro-2-methylbenzoate, are known precursors to high-value agrochemicals[1]. The efficiency of synthesis, the yield of crystallization, and the purity of the final product are all intrinsically linked to the solubility of such intermediates in various solvent systems.

An accurate understanding of solubility allows process chemists and formulation scientists to:

-

Select optimal solvents for reaction and crystallization.

-

Design and optimize purification processes based on temperature-dependent solubility gradients.

-

Prevent precipitation during manufacturing and storage.

-

Develop robust and reproducible crystallization protocols to control particle size and morphology.

This guide provides the scientific foundation and practical methodology for a comprehensive solubility study of Methyl 3,4-dichloro-2-methylbenzoate.

Physicochemical Characterization of the Solute

Before undertaking solubility measurements, a thorough characterization of the solute is essential. The key properties of Methyl 3,4-dichloro-2-methylbenzoate influence its interaction with different solvents.

Table 1: Physicochemical Properties of Methyl 3,4-dichloro-2-methylbenzoate and a Related Isomer.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 3,4-dichloro-2-methylbenzoate | - |

| Molecular Formula | C₉H₈Cl₂O₂ | [2] |

| Molecular Weight | 219.06 g/mol | [2][3] |

| CAS Number | Not readily available for this specific isomer | - |

| Related Isomer | Methyl 2,5-dichloro-3-methylbenzoate | [2] |

| Isomer CAS | 1241948-41-3 | [2] |

| Predicted LogP | 3.088 |[2] |

The presence of the ester group provides a polar site capable of dipole-dipole interactions, while the dichlorinated benzene ring is nonpolar and hydrophobic. The methyl group adds to the nonpolar character. The molecule lacks strong hydrogen bond donors. This mixed polarity suggests that its solubility will be highly dependent on the solvent's own properties, with favorable dissolution expected in solvents of intermediate polarity or those with specific functionalities that can interact with the ester group.

Experimental Determination of Solubility

The isothermal equilibrium method is the gold standard for generating high-quality solubility data. This involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured. The gravimetric method is a simple, reliable, and widely used technique for this purpose[4].

Detailed Experimental Protocol: Isothermal Gravimetric Method

This protocol describes a self-validating system for accurate solubility determination.

Materials and Apparatus:

-

Methyl 3,4-dichloro-2-methylbenzoate (purified)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessels (e.g., 50 mL)

-

Thermostatic water bath with ±0.1 K precision

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.0001 g)

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Pre-weighed weighing bottles

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Methyl 3,4-dichloro-2-methylbenzoate to a known mass of the chosen solvent in a jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Submerge the vessel in the thermostatic water bath set to the desired temperature (e.g., 298.15 K). Stir the mixture continuously for a minimum of 24 hours to ensure that solid-liquid equilibrium is achieved.

-

Causality Insight: The time required for equilibrium can vary. It is best practice to take measurements at different time points (e.g., 12, 24, 36 hours) to confirm that the measured concentration no longer changes, thus verifying true equilibrium.

-

-

Sampling: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours while maintaining the temperature. This prevents suspended particles from being drawn into the sample.

-

Filtration and Weighing: Carefully withdraw a sample of the clear supernatant using a pre-heated syringe fitted with a filter. The pre-heating of the syringe to the experimental temperature prevents premature crystallization of the solute. Immediately transfer the saturated solution into a pre-weighed weighing bottle and seal it to prevent evaporation. Record the total mass of the bottle and solution.

-

Drying: Place the open weighing bottle in a vacuum oven at a suitable temperature (e.g., 323.15 K) until all the solvent has evaporated and a constant mass of the dry solid is achieved.

-

Trustworthiness Check: The "constant weight" is a critical self-validating step. The sample should be weighed, returned to the oven for a further period (e.g., 2 hours), and re-weighed. The process is complete when two consecutive weighings are identical within the tolerance of the analytical balance[3].

-

-

Calculation: The mole fraction solubility (x) is calculated as follows:

-

Let m₁ = mass of the dissolved solute (final mass of bottle + residue minus mass of empty bottle).

-

Let m₂ = mass of the solvent (total mass of bottle + solution minus mass of bottle + residue).

-

Let M₁ = molar mass of the solute (219.06 g/mol ).

-

Let M₂ = molar mass of the solvent.

x = ( m₁ / M₁ ) / [ ( m₁ / M₁ ) + ( m₂ / M₂ ) ]

-

-

Replication: Repeat the entire experiment at each temperature for at least three replicates to ensure the precision and reliability of the data.

Experimental Workflow Diagram

Caption: Fig 1. Isothermal Gravimetric Method Workflow.

Thermodynamic Modeling of Solubility

Experimental solubility data points are often correlated using thermodynamic models to smooth the data, allow for interpolation at intermediate temperatures, and provide a mathematical representation of the dissolution behavior. The modified Apelblat equation is a widely used semi-empirical model that provides excellent correlation for many systems[2][5].

The Modified Apelblat Equation

The equation relates the mole fraction solubility (x) to the absolute temperature (T in Kelvin):

ln(x) = A + (B / T) + C ln(T)

Where:

-

A, B, and C are the model parameters obtained by fitting the equation to the experimental data using a nonlinear regression method.

-

Parameters A and B are related to the non-ideality of the solution and reflect the variation in the activity coefficient.

-

Parameter C is related to the effect of temperature on the enthalpy of fusion[2].

The accuracy of the model is typically evaluated by calculating the Relative Average Deviation (RAD) and the Root-Mean-Square Deviation (RMSD). Lower values indicate a better fit of the model to the experimental data.

Hypothetical Data Presentation and Discussion

While experimental data for Methyl 3,4-dichloro-2-methylbenzoate is not publicly available, Table 2 provides a template for how such data should be presented. The selected solvents cover a range of polarities, from nonpolar (Toluene) to polar aprotic (Acetone, Ethyl Acetate) and polar protic (Methanol, Ethanol).

Table 2: Template for Presentation of Experimental Mole Fraction Solubility (x) of Methyl 3,4-dichloro-2-methylbenzoate at Atmospheric Pressure.

| Solvent | Polarity Index¹ | T=293.15 K | T=298.15 K | T=303.15 K | T=308.15 K | T=313.15 K |

|---|---|---|---|---|---|---|

| Toluene | 2.4 | Data | Data | Data | Data | Data |

| Ethyl Acetate | 4.4 | Data | Data | Data | Data | Data |

| Acetone | 5.1 | Data | Data | Data | Data | Data |

| Ethanol | 4.3 | Data | Data | Data | Data | Data |

| Methanol | 5.1 | Data | Data | Data | Data | Data |

¹Polarity index values are approximate and can vary slightly by source.

Expected Trends and Discussion:

-

Effect of Temperature: For most solid-liquid systems where the dissolution process is endothermic, solubility is expected to increase with increasing temperature. This is the most common behavior for organic compounds[2].

-

Effect of Solvent Polarity: Based on the "like dissolves like" principle, the solubility of Methyl 3,4-dichloro-2-methylbenzoate is expected to be highest in solvents of intermediate polarity, such as ethyl acetate or acetone, which can effectively solvate both the polar ester group and the nonpolar dichlorophenyl ring.

-

Solubility in highly nonpolar solvents like hexane might be limited due to the polarity of the ester group.

-

Solubility in highly polar protic solvents like methanol and ethanol will depend on the balance between favorable interactions with the ester group and the energy required to disrupt the solvent's strong hydrogen-bonding network.

From Data to Insight: Thermodynamic Analysis

The experimental data, once correlated, can be used to calculate the apparent thermodynamic properties of dissolution, such as the standard Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution using the van't Hoff equation. This provides deeper insight into the dissolution mechanism.

-

Positive ΔH° indicates that the dissolution process is endothermic and requires energy input, which is consistent with solubility increasing with temperature.

-

Positive ΔS° suggests that the system becomes more disordered upon dissolution, which is the primary driving force for the process.

-

Positive ΔG° indicates that the dissolution is a non-spontaneous process, with the magnitude reflecting the extent of solubility.

Logical Flow from Experiment to Analysis

Caption: Fig 2. Logical Flow from Experiment to Thermodynamic Insight.

Conclusion

This technical guide establishes a comprehensive framework for the systematic study of the solubility of Methyl 3,4-dichloro-2-methylbenzoate in organic solvents. By adhering to the detailed gravimetric protocol, researchers can generate accurate and reproducible experimental data. Subsequent correlation with the modified Apelblat model provides a robust mathematical description of the solubility behavior, which is essential for interpolation and process modeling. The final analysis of thermodynamic properties offers fundamental insights into the molecular interactions driving the dissolution process. The methodologies and principles outlined herein are indispensable for chemists and engineers in the pharmaceutical and chemical industries, enabling informed solvent selection and the design of efficient, reliable, and scalable manufacturing processes.

References

-

Title: Determination of Solubility by Gravimetric Method Source: Pharmaxchange.info URL: [Link]

-

Title: Gravimetric Analysis Source: Wired Chemist URL: [Link]

-

Title: In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data Source: ACS Publications URL: [Link]

-

Title: Determination of Solubility of Drug at Room Temperature by Gravimetric Method Source: Scribd URL: [Link]

-

Title: Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution Source: MDPI URL: [Link]

-

Title: Methyl 3,5-dichloro-4-methylbenzoate Source: PubChem URL: [Link]

-

Title: Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Methyl 3,4-dichloro-2-methylbenzoate: A Novel Building Block for Advanced Research

This technical guide provides a comprehensive overview of Methyl 3,4-dichloro-2-methylbenzoate, a unique and sparsely documented substituted aromatic ester. Given the absence of this compound in most commercial inventories and major chemical databases, this document serves as a forward-looking guide for researchers and drug development professionals. It outlines a proposed synthetic pathway, predicted physicochemical and spectral properties, and potential applications, all grounded in established principles of organic chemistry and medicinal chemistry.

Introduction: The Potential of a Novel Scaffold

Polysubstituted aromatic compounds are the cornerstone of modern drug discovery and materials science.[1][2] The specific arrangement of substituents on a benzene ring can profoundly influence a molecule's steric and electronic properties, thereby dictating its biological activity and material characteristics. Methyl 3,4-dichloro-2-methylbenzoate presents a compelling, yet underexplored, substitution pattern. The vicinal chloro and methyl groups, combined with an additional chlorine atom and a methyl ester, create a scaffold with significant potential for creating libraries of novel compounds. This guide will illuminate the path to synthesizing and characterizing this promising, yet elusive, chemical entity.

While a dedicated CAS number for Methyl 3,4-dichloro-2-methylbenzoate is not readily found in major databases, its parent carboxylic acid, 3,4-dichloro-2-methylbenzoic acid, is indexed in PubChem, confirming its existence as a known, albeit not extensively studied, molecule.[3] This guide, therefore, takes a predictive and methodological approach, providing a robust framework for its synthesis and characterization.

Identifiers and Predicted Physicochemical Properties

Based on its structure, we can predict the following identifiers and physicochemical properties for Methyl 3,4-dichloro-2-methylbenzoate. These values are essential for its eventual characterization and for predicting its behavior in various experimental settings.

| Identifier/Property | Predicted Value | Source/Method |

| IUPAC Name | Methyl 3,4-dichloro-2-methylbenzoate | Nomenclature Rules |

| Molecular Formula | C₉H₈Cl₂O₂ | Elemental Composition |

| Molecular Weight | 219.06 g/mol | Elemental Composition |

| Monoisotopic Mass | 217.99013 Da | Elemental Composition |

| Canonical SMILES | CC1=C(C=CC(=C1Cl)Cl)C(=O)OC | Structure |

| InChI Key | (Predicted) | Structure |

| CAS Number | Not Assigned | Database Search |

| Appearance | Colorless to white solid or oil | Analogy to similar compounds |

| Boiling Point | > 200 °C (Predicted) | Analogy to dichlorinated methyl benzoates[4] |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH), insoluble in water | General ester properties |

| LogP | ~3.5 (Predicted) | Analogy to similar compounds |

Proposed Synthesis and Experimental Protocols

The synthesis of Methyl 3,4-dichloro-2-methylbenzoate can be logically approached in a two-step process: the synthesis of the parent carboxylic acid, 3,4-dichloro-2-methylbenzoic acid, followed by its esterification.

Caption: Proposed two-step synthesis of Methyl 3,4-dichloro-2-methylbenzoate.

Step 1: Synthesis of 3,4-dichloro-2-methylbenzoic acid

The key challenge in this synthesis is the regioselective chlorination of a suitable starting material. A plausible route involves the direct chlorination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. This interplay of directing effects can lead to a mixture of isomers. However, by carefully controlling the reaction conditions and using an appropriate Lewis acid catalyst, the desired 3,4-dichloro isomer can be favored.

Experimental Protocol: Chlorination of 2-Methylbenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a gas inlet tube, add 2-methylbenzoic acid (1 eq.) and a suitable solvent such as acetic acid or a chlorinated solvent.

-

Catalyst Addition: Add a Lewis acid catalyst, for example, anhydrous FeCl₃ or I₂ (0.05-0.1 eq.).

-

Chlorination: While stirring the mixture, bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction temperature should be carefully monitored and maintained, typically between 50-80 °C.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC or GC-MS to determine the consumption of the starting material and the formation of the desired product.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water to remove the acid catalyst, and then with a solution of sodium bisulfite to remove any excess chlorine.

-

Purification: The crude product, which may be a mixture of isomers, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to isolate the 3,4-dichloro-2-methylbenzoic acid.

Step 2: Fischer Esterification

With the parent carboxylic acid in hand, the final step is a standard Fischer esterification to yield the methyl ester. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask, add 3,4-dichloro-2-methylbenzoic acid (1 eq.) and an excess of methanol (which also serves as the solvent, typically 10-20 eq.).[6]

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 2-5 mol%).[7]

-

Reaction: The mixture is heated to reflux (the boiling point of methanol, ~65 °C) and stirred for several hours (typically 4-24 hours). The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent like ethyl acetate or diethyl ether.[5]

-

Extraction: The organic solution is washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[5][6]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Methyl 3,4-dichloro-2-methylbenzoate.

-

Purification: If necessary, the product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Predicted Spectral Data for Characterization

The identity and purity of the synthesized Methyl 3,4-dichloro-2-methylbenzoate would be confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

-

Aromatic Protons (2H): Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constant would be indicative of their ortho relationship.

-

Ester Methyl Protons (3H): A singlet around δ 3.9 ppm.

-

Ring Methyl Protons (3H): A singlet around δ 2.4-2.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-140 ppm), with the carbons attached to the chlorine atoms showing characteristic shifts.

-

Ester Methyl Carbon: A signal around δ 52 ppm.

-

Ring Methyl Carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.[8]

-

C-O Stretch (Ester): Strong bands in the region of 1100-1300 cm⁻¹.[8]

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern due to the two chlorine atoms.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 9:6:1.

-

Fragmentation: Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) and the loss of the entire methoxycarbonyl group (-COOCH₃).

Potential Applications in Research and Drug Development

The unique substitution pattern of Methyl 3,4-dichloro-2-methylbenzoate makes it a valuable scaffold for several areas of research.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used as a fragment in screening campaigns to identify starting points for the development of new therapeutic agents.

-

Agrochemical Synthesis: Halogenated benzoic acid derivatives are common intermediates in the synthesis of herbicides and pesticides.

-

Materials Science: The dichlorinated benzene ring can be a building block for polymers and other materials with specific thermal and electronic properties.

-

Library Synthesis: The ester functionality can be easily converted to other functional groups (e.g., amides, hydrazides), allowing for the rapid generation of a library of related compounds for biological screening. Dichlorinated benzoic acid derivatives have shown promise as scaffolds for developing inhibitors of various enzymes and modulators of signaling pathways.[9]

Caption: Potential applications of Methyl 3,4-dichloro-2-methylbenzoate in various research fields.

Conclusion

While Methyl 3,4-dichloro-2-methylbenzoate is not a readily available compound, this technical guide provides a comprehensive and scientifically grounded framework for its synthesis, characterization, and potential applications. By following the proposed methodologies, researchers in organic synthesis, medicinal chemistry, and materials science can access this novel building block and explore its utility in their respective fields. The predictive nature of the data presented herein serves as a robust starting point for the empirical investigation of this promising molecule.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 3,4-dichloro-2-methylbenzoic acid (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]

- 4. Benzoic acid, 2,4-dichloro-, methyl ester [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. studylib.net [studylib.net]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. brainly.com [brainly.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Safety Data Sheet (SDS) for Methyl 3,4-dichloro-2-methylbenzoate

An In-Depth Technical Guide to the Safety Profile of Methyl 3,4-dichloro-2-methylbenzoate

Introduction: A Predictive Approach to Safety Assessment

This guide, authored from the perspective of a Senior Application Scientist, moves beyond a standard SDS template. It synthesizes data from structurally analogous compounds to build a comprehensive and scientifically grounded safety and handling protocol. By examining the parent molecule, methyl benzoate, and the influence of its substituents—the dichloro and methyl groups—we can confidently forecast the physicochemical properties, hazards, and necessary precautions for Methyl 3,4-dichloro-2-methylbenzoate. This document serves as a technical whitepaper for researchers, enabling them to handle this compound with a high degree of safety and foresight.

Section 1: Compound Identification and Predicted Physicochemical Properties

To establish a baseline for our safety assessment, we first define the compound's identity and predict its physical and chemical properties based on its structure and data from similar molecules.

-

IUPAC Name: Methyl 3,4-dichloro-2-methylbenzoate

-

Molecular Formula: C₉H₈Cl₂O₂

-

Molecular Weight: 219.06 g/mol [1]

The properties of related compounds suggest that Methyl 3,4-dichloro-2-methylbenzoate is likely a liquid or a low-melting-point solid at room temperature.

| Property | Predicted Value/Observation | Rationale Based on Analogues |

| Appearance | Colorless to light yellow liquid or solid. | Methyl benzoate is a colorless liquid[2]. Halogenated derivatives are often pale yellow solids or oils[3]. |

| Odor | Aromatic / Characteristic. | Methyl benzoate has a distinct aromatic, fruity odor[2][4]. |

| Boiling Point | > 200 °C | Methyl benzoate boils at ~199 °C[2]. Increased molecular weight from chlorination and methylation will raise the boiling point. Methyl 2,4-dichlorobenzoate boils at 239 °C[5]. |

| Solubility | Poorly soluble in water; miscible with organic solvents. | Methyl benzoate is poorly soluble in water but miscible with organic solvents[2]. This is a common characteristic of esters. |

| Density | > 1.2 g/mL | Methyl benzoate has a density of ~1.08 g/mL[2]. The addition of two heavier chlorine atoms will significantly increase the density. Methyl 2,4-dichlorobenzoate has a density of 1.386 g/mL[5]. |

Section 2: Hazard Identification - A Predictive Analysis

The core of this guide is a synthesized hazard profile. This is derived by combining the known hazards of the methyl benzoate scaffold with the toxicological contributions of the chloro- and methyl- substituents.

GHS Classification (Predicted)

| Hazard Class | Predicted Category | Justification and Key Statements |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. The parent molecule, methyl benzoate, is classified as harmful if swallowed (Category 4)[6][7][8]. Halogenated aromatics often exhibit similar or enhanced oral toxicity. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. Dichlorinated benzoic acid derivatives are noted to cause skin irritation[9]. While the ester is generally less reactive than the acid, irritation potential should be assumed. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. This is a common classification for many organic esters and chlorinated aromatics[7][10]. |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. Methyl benzoate itself is classified as a Category 2 reproductive toxin. This is a significant hazard that must be carried over to its derivatives. |

| Hazardous to the Aquatic Environment (Acute) | Category 3 | H402: Harmful to aquatic life. Methyl benzoate is known to be harmful to aquatic life[8]. Halogenated organic compounds are often more persistent and toxic to aquatic ecosystems. |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. Given the expected low biodegradability of a chlorinated aromatic, long-term aquatic toxicity is a significant concern[8]. |

The "Magic Methyl" and Halogenation Effect

The presence of a methyl group on an aromatic ring can profoundly impact a molecule's biological activity, a phenomenon often called the "magic methyl" effect in drug discovery[11]. It can alter the compound's conformation, affecting how it binds to biological targets, and can also influence metabolic stability by blocking sites of oxidation[11].

Simultaneously, the two chlorine atoms increase the molecule's lipophilicity and introduce sites for potential metabolic activation or detoxification. Halogenation is a key strategy in drug design to enhance potency and modify pharmacokinetic properties, but it can also increase persistence in the environment and introduce specific organ toxicities. The interplay of these substituents dictates the compound's unique toxicological and pharmacological profile.

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is built on a clear understanding of the predicted hazards. The following measures are mandatory when handling Methyl 3,4-dichloro-2-methylbenzoate.

Engineering Controls

-

Chemical Fume Hood: All handling, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station.

Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. | Provides protection against skin contact and irritation. Check manufacturer data for breakthrough times[12]. |

| Eye Protection | Safety glasses with side shields or chemical goggles. | Protects against splashes that can cause serious eye irritation[10]. |

| Skin/Body Protection | Flame-retardant laboratory coat. | Prevents contamination of personal clothing[12]. |

| Respiratory Protection | Not required if handled exclusively in a fume hood. | For spill cleanup or situations with potential for aerosolization, a respirator with an organic vapor cartridge is necessary[5]. |

Storage and Incompatibility

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[12][13]. Keep away from heat, sparks, and open flames[12].

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents, which can cause vigorous or exothermic reactions[12].

Experimental Workflow: Risk Assessment

The following diagram illustrates the mandatory logical flow for safely incorporating this compound into experimental work.

Caption: Logical workflow for risk assessment and safe handling.

Section 4: First Aid and Emergency Procedures

Based on the predicted hazards, the following first aid measures should be implemented in case of exposure.

-

If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth[6].

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. If skin irritation occurs, get medical advice[10].

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[10].

-

If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a physician if you feel unwell.

Section 5: Application in Drug Discovery & Synthesis

Substituted benzoates are valuable building blocks in medicinal chemistry and agrochemical synthesis. For instance, related structures like Ethyl 3-chloro-2-methylbenzoate are key precursors for powerful insecticides[14]. The specific 3,4-dichloro-2-methyl substitution pattern on this molecule offers a unique scaffold for creating libraries of compounds for screening.

The synthesis of Methyl 3,4-dichloro-2-methylbenzoate would likely proceed via Fischer esterification of the corresponding benzoic acid or through chlorination of a methyl-substituted methyl benzoate.

Hypothetical Synthetic Logic

The diagram below outlines a potential synthetic pathway, highlighting the role of this compound as an intermediate.

Caption: Potential role as a synthetic intermediate in drug discovery.

Conclusion

While lacking a dedicated SDS, a thorough, science-driven safety assessment of Methyl 3,4-dichloro-2-methylbenzoate is not only possible but essential. By analyzing its structural components, we predict it to be a combustible substance, harmful if swallowed, a skin and eye irritant, a suspected reproductive toxicant, and harmful to aquatic life. These predictions mandate the use of stringent engineering controls, appropriate PPE, and careful handling procedures. For the research scientist, this predictive analysis provides an authoritative and trustworthy framework to manage the risks associated with this compound, enabling its safe and effective use in the pursuit of new discoveries.

References

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Methyl benzoate.

- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.

- Thermo Fisher Scientific. (2009, September 18). SAFETY DATA SHEET - Methyl benzoate.

- Fisher Scientific. (2024, February 5). SAFETY DATA SHEET - Methyl benzoate.

- TCI Chemicals. (2026, February 23). SAFETY DATA SHEET - Methyl 4-Amino-3-methylbenzoate.

- PubChem. (n.d.). 2,4-Dichloro-3-methylbenzoic acid. National Center for Biotechnology Information.

- Aldrich. (2014, August 12). SAFETY DATA SHEET - Methyl benzoate.

- BenchChem. (2025). The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals.

- Sigma-Aldrich. (n.d.). Methyl 2,4-dichlorobenzoate 97%.

- PubChem. (n.d.). Methyl 3,5-dichloro-4-methylbenzoate. National Center for Biotechnology Information.

- Fisher Scientific. (2009, September 18). SAFETY DATA SHEET - Methyl benzoate.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET - Methyl benzoate.

- Wikipedia. (n.d.). Methyl benzoate.

- Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.

- PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. National Center for Biotechnology Information.

- Unknown Source. (n.d.).

- European Patent Office. (n.d.). Method for preparing aromatic compounds - EP 0825173 A1.

- Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate.

- Hekserij. (2025, October 28). Methyl benzoate Safety Data Sheet.

- Ataman Kimya. (n.d.). METHYL BENZOATE.

- ChemScene. (n.d.). 1241948-41-3 | Methyl 2,5-dichloro-3-methylbenzoate.

- Duarte, F. R., et al. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.

- Sigma-Aldrich. (n.d.). methyl 3,4-dichloro-5-nitrobenzoate.

- Elchemy. (n.d.). Methyl Benzoate Manufacturer & Suppliers.

Sources

- 1. Methyl 3,5-dichloro-4-methylbenzoate | C9H8Cl2O2 | CID 10130655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Methyl Benzoate Manufacturer & Suppliers |ELAROMA-MBzAT - Elchemy [elchemy.com]

- 5. Methyl 2,4-dichlorobenzoate 97 35112-28-8 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. gustavus.edu [gustavus.edu]

- 9. 2,4-Dichloro-3-methylbenzoic acid | C8H6Cl2O2 | CID 13235951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.fr [fishersci.fr]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability of Methyl 3,4-dichloro-2-methylbenzoate: A Technical Guide

Executive Summary & Chemical Identity[1][2]

Methyl 3,4-dichloro-2-methylbenzoate (CAS: 875895-63-9) represents a distinct class of poly-substituted aromatic esters where thermodynamic behavior is governed by a competition between electronic activation and steric protection.[1] Unlike simple benzoates, the stability profile of this molecule is non-intuitive; the electron-withdrawing chlorine atoms theoretically activate the ester toward nucleophilic attack, yet the ortho-methyl group imposes a significant steric energy barrier.

This guide provides a first-principles analysis of its thermodynamic stability, supported by experimental protocols for validation. It is designed to move beyond basic safety data sheets (SDS) into the mechanistic "why" required for robust process scale-up and formulation.[1]

| Property | Specification |

| Chemical Name | Methyl 3,4-dichloro-2-methylbenzoate |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Key Structural Features | Ortho-methyl steric block; 3,4-dichloro electronic activation |

| Predicted LogP | ~3.8 (High Lipophilicity) |

| Primary Degradation Mode | Hydrolysis (pH-dependent), Thermal Decarboxylation (extreme heat) |

Molecular Architecture: The "Push-Pull" Stability Theory[1]

To understand the thermodynamic stability of this compound, one must analyze the conflicting forces on the carbonyl carbon.

The Ortho-Effect (Steric Shielding)

The methyl group at the C2 position is the primary determinant of hydrolytic stability. In a standard benzoate, the carbonyl carbon is planar (

-

Mechanism: The C2-methyl group creates steric bulk that destabilizes the transition state required to form the tetrahedral intermediate. This increases the activation energy (

) for hydrolysis, effectively "locking" the ester. -

Result: Significantly higher half-life (

) in aqueous media compared to Methyl 3,4-dichlorobenzoate (lacking the 2-methyl).[1]

Electronic Activation (Inductive/Resonance)[1]

-

3-Chloro & 4-Chloro: These are electron-withdrawing groups (EWG).[1]

-

Net Effect: Electronically, the carbonyl is activated (more positive partial charge,

), which usually accelerates hydrolysis.[1]

The Thermodynamic Verdict

The Steric Effect dominates . Despite the electronic activation from the chlorines, the trajectory for a nucleophile (like

Visualizing the Stability Mechanism

The following diagram illustrates the competition between steric hindrance and nucleophilic attack, which is central to the molecule's stability profile.

Figure 1: Mechanistic pathway showing the opposing forces of steric hindrance (C2-Methyl) and electronic activation (3,4-Dichloro).[1][2]

Experimental Assessment Protocols

Do not rely on generic stability data.[1] The following protocols are designed to generate specific thermodynamic constants for Methyl 3,4-dichloro-2-methylbenzoate.

Accelerated Hydrolytic Stability (pH-Rate Profiling)

Objective: Determine the pseudo-first-order rate constants (

-

Buffer Systems:

-

Solvent: 50% Aqueous Acetonitrile (to ensure solubility due to high LogP).

-

Temperature: Isothermal holds at 40°C, 60°C, and 80°C.[1]

-

Detection: HPLC-UV (254 nm).

Protocol Steps:

-

Prepare a 1 mg/mL stock solution in Acetonitrile.[1]

-

Spike stock into pre-heated buffer vials (final conc. 50 µg/mL).

-

Sample at

hours. -

Quench samples immediately (e.g., add cold 0.1% TFA to basic samples).[1]

-

Plot

vs. time.[1] The slope is -

Use the Arrhenius equation (

) to extrapolate to 25°C.[1]

Thermal Stability & Decomposition (DSC/TGA)

Objective: Identify the onset of thermal runaway and phase transitions.

-

Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1]

-

Pan Type: Hermetically sealed Aluminum (crucial to prevent evaporation of the methyl ester before decomposition).[1]

-

Ramp Rate: 10°C/min from 25°C to 400°C.[1]

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative).[1]

Data Interpretation:

-

Endotherm < 100°C: Melting point (if solid).[1]

-

Endotherm ~200-250°C: Boiling point (if seal breaks).[1]

-

Exotherm > 300°C: Decomposition.[1] Note: Chlorinated aromatics can release HCl gas upon decomposition.[1] Ensure TGA is coupled with FTIR or MS for off-gas analysis.

Stability Testing Workflow

This workflow ensures a self-validating system for determining the compound's stability profile.

Figure 2: Integrated workflow for thermal and chemical stability profiling.

Practical Implications for Handling & Storage[3][5][6][7]

Based on the theoretical and general behavior of this class of compounds:

-

Process Safety:

-

HCl Evolution: At temperatures exceeding 300°C (or in the presence of strong Lewis acids), the C-Cl bonds may cleave. In a closed vessel, this generates pressure and corrosive gas.[1]

-

Ester Interchange: In alcoholic solvents (methanol/ethanol) with acid catalysts, transesterification will occur.[1] The 2-methyl group slows this down but does not prevent it.[1]

-

-

Storage Conditions:

-

Moisture: While sterically protected, long-term exposure to high humidity can lead to hydrolysis, producing 3,4-dichloro-2-methylbenzoic acid (a solid precipitate) and methanol.[1]

-

Recommendation: Store in tightly closed containers, under inert gas (Nitrogen/Argon) if high purity (>99.5%) is required for extended periods.

-

-

Formulation:

References

-

Steric Effects in Ester Hydrolysis

-

Mechanistic Pathways (BAl2 vs BAc2)

-

Chemical Safety & Properties

-

Synthesis & Stability of Chlorinated Benzoates

Sources

Literature Review and Technical Guide: Synthesis Pathways for Methyl 3,4-dichloro-2-methylbenzoate

Executive Summary & Chemical Identity

Methyl 3,4-dichloro-2-methylbenzoate (CAS: 875895-63-9) is a highly specialized halogenated aromatic ester utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals. The molecule features a heavily substituted benzene ring, where the steric bulk of the ortho-methyl group and the electron-withdrawing nature of the meta/para-dichloro moiety present unique synthetic challenges.

This technical whitepaper provides an in-depth mechanistic review of the synthesis pathways for this compound, evaluating classical multistep approaches against modern transition-metal-catalyzed methodologies.

Table 1: Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | Methyl 3,4-dichloro-2-methylbenzoate |

| CAS Number | 875895-63-9 |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Structural Challenges | High steric hindrance at the carbonyl carbon; deactivated aromatic ring. |

Retrosynthetic Analysis & Mechanistic Rationale

Designing a robust synthesis for Methyl 3,4-dichloro-2-methylbenzoate requires navigating the steric hindrance imposed by the ortho-methyl group. Direct electrophilic aromatic substitution (e.g., chlorination of methyl 2-methylbenzoate) yields poor regioselectivity due to competing directing effects. Therefore, highly regioselective pathways must be employed.

We evaluate two primary disconnections:

-

The Classical Pathway (C-O & C-C Bond Formation): Utilizing 3,4-dichloro-2-methylaniline as a starting material, applying a Sandmeyer cyanation to establish the carboxylate carbon, followed by hydrolysis and esterification.

-

The Modern Pathway (Direct C-C/C-O Bond Formation): Utilizing a Palladium-catalyzed methoxycarbonylation of 1-bromo-3,4-dichloro-2-methylbenzene to install the methyl ester directly in a single step.

Retrosynthetic pathways for Methyl 3,4-dichloro-2-methylbenzoate synthesis.

Primary Synthesis Protocol: The Sandmeyer-Esterification Route

This pathway is the industrial standard due to the commercial availability of the aniline precursor and the absolute regiocontrol it provides.

Diazotization and Sandmeyer Cyanation

The process begins with the conversion of 3,4-dichloro-2-methylaniline to its diazonium salt. This is followed by a Sandmeyer reaction—a radical-nucleophilic aromatic substitution[1]. The copper(I) catalyst acts as a single-electron transfer (SET) agent, reducing the diazonium ion to an aryl radical while releasing nitrogen gas, before transferring the cyanide nucleophile to the ring[2].

Nitrile Hydrolysis and Esterification

Hydrolyzing the resulting 3,4-dichloro-2-methylbenzonitrile requires harsh acidic conditions (e.g., 70% H₂SO₄) due to the steric shielding of the nitrile carbon by the adjacent methyl and chloro groups.

Once the 3,4-dichloro-2-methylbenzoic acid is obtained, it must be esterified. A standard acid-catalyzed Fischer esterification proceeds via the PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation)[3]. However, the ortho-methyl group acts as a "steric goalie," severely retarding the nucleophilic attack of methanol on the protonated carbonyl[3]. To bypass this, the protocol below utilizes a highly reactive acyl chloride intermediate.

Experimental Protocol A: Modified Esterification via Acyl Chloride

Self-Validating System: The cessation of gas evolution in Step 2 acts as a visual indicator of complete acyl chloride formation.

-

Activation: Suspend 3,4-dichloro-2-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Reflux: Heat the mixture to 40 °C. The DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which accelerates the conversion. Stir for 4 hours until the evolution of SO₂ and HCl gas ceases.

-

Concentration: Remove the solvent and excess SOCl₂ under reduced pressure to yield crude 3,4-dichloro-2-methylbenzoyl chloride.

-

Esterification: Dissolve the crude acyl chloride in dry DCM and cool to 0 °C. Dropwise, add a mixture of anhydrous methanol (5.0 eq) and triethylamine (1.5 eq).

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the target methyl ester.

Alternative Synthesis Protocol: Pd-Catalyzed Methoxycarbonylation

For advanced drug development laboratories prioritizing atom economy, transition-metal catalysis offers a direct route. Palladium-catalyzed carbonylation of aryl halides in the presence of carbon monoxide and methanol efficiently yields aromatic esters[4].

Mechanistic Causality

The catalytic cycle relies on a Pd(0) active species. Oxidative addition of 1-bromo-3,4-dichloro-2-methylbenzene yields an Ar-Pd(II)-Br complex. Coordination and migratory insertion of CO forms an acyl-palladium intermediate. Nucleophilic attack by methanol, facilitated by a base to scavenge HBr, results in reductive elimination, releasing the ester and regenerating the Pd(0) catalyst[5].

Catalytic cycle for the Pd-catalyzed methoxycarbonylation of aryl halides.

Experimental Protocol B: Direct Methoxycarbonylation

Self-Validating System: The consumption of CO gas from the balloon serves as a physical metric of reaction progression.

-

Setup: In an oven-dried Schlenk flask, combine 1-bromo-3,4-dichloro-2-methylbenzene (1.0 eq), Pd(OAc)₂ (5 mol%), 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and triethylamine (2.0 eq) in a 1:1 mixture of DMF and anhydrous methanol.

-

Atmosphere Exchange: Evacuate the flask and backfill with Carbon Monoxide (CO) gas three times. Attach a CO balloon (1 atm).

-

Reaction: Heat the mixture to 80 °C with vigorous stirring for 16 hours.

-

Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate Methyl 3,4-dichloro-2-methylbenzoate.

Comparative Pathway Analysis

Table 2: Comparison of Synthesis Pathways

| Parameter | Sandmeyer + Esterification Route | Pd-Catalyzed Carbonylation Route |

| Starting Material | 3,4-dichloro-2-methylaniline | 1-bromo-3,4-dichloro-2-methylbenzene |

| Key Reagents | CuCN, NaNO₂, H₂SO₄, SOCl₂, MeOH | Pd(OAc)₂, dppf, CO gas, MeOH |

| Regioselectivity | Absolute (Pre-determined by aniline) | Absolute (Pre-determined by halide) |

| Advantages | Highly scalable, utilizes inexpensive inorganic reagents. | Direct 1-step conversion, high atom economy, avoids toxic cyanides. |

| Limitations | Multi-step process, requires handling of toxic CuCN and SOCl₂. | Requires specialized CO gas handling and expensive transition-metal catalysts. |

References

-

"Sandmeyer reaction - Wikipedia" Wikipedia. URL:[Link]

-

"Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions" Master Organic Chemistry. URL:[Link]

-

"Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Angewandte Chemie (Semantic Scholar). URL:[Link]

-

"Toward Green Acylation of (Hetero)arenes: Palladium-Catalyzed Carbonylation of Olefins to Ketones" ACS Central Science. URL:[Link]

Sources

Structural Elucidation Protocol: Methyl 3,4-dichloro-2-methylbenzoate

This guide outlines the structural elucidation and crystallographic analysis protocol for Methyl 3,4-dichloro-2-methylbenzoate . It is designed for researchers investigating poly-halogenated aromatic esters, particularly those serving as intermediates in the synthesis of agrochemicals (e.g., auxinic herbicides) and pharmaceuticals.

Executive Summary & Chemical Context

Methyl 3,4-dichloro-2-methylbenzoate (C₉H₈Cl₂O₂) is a sterically crowded benzoate ester characterized by a "2,3,4-substitution" pattern on the phenyl ring. Its solid-state behavior is governed by two competing forces: the steric bulk of the ortho-methyl group (which disrupts planarity) and the electronic directionality of the dichloro-motif (which drives halogen bonding).

Understanding the crystal structure of this molecule is critical for:

-

Process Chemistry: Optimizing solubility and filtration parameters during synthesis.

-

Polymorph Screening: Identifying stable forms for storage and formulation.

-

Structure-Activity Relationship (SAR): Mapping the conformational landscape of the benzoate core in biological binding pockets.

Experimental Methodology: Crystallization & Data Collection

To obtain high-quality structural data, the following protocol leverages the solubility differential between the lipophilic halogenated ring and the polar ester group.

Crystallization Strategy

The "Slow Evaporation" method is preferred over cooling to minimize thermal shock and disorder.

| Parameter | Protocol Recommendation | Rationale |

| Solvent System | Ethanol (EtOH) or Ethyl Acetate/Hexane (1:3) | EtOH promotes hydrogen bonding; EtOAc/Hexane controls nucleation rate via polarity. |

| Concentration | 15 mg/mL (Saturation point) | Ensures sufficient material flux to the crystal face without rapid precipitation. |

| Temperature | 298 K (Room Temp) | Controlled evaporation avoids inclusion of solvent molecules (solvates). |

| Vessel | 20 mL Scintillation Vial (loosely capped) | Slow solvent release prevents twinning. |

X-Ray Diffraction (XRD) Parameters

Due to the presence of two chlorine atoms, absorption correction is a critical step in data reduction.

-

Radiation Source: Mo-Kα (λ = 0.71073 Å) .

-

Why: Copper (Cu) sources result in high absorption coefficients for chlorinated compounds, leading to systematic errors in bond lengths. Molybdenum (Mo) minimizes this absorption.

-

-

Temperature: 100 K (Liquid Nitrogen stream) .

-

Why: Reduces thermal vibration (ellipsoids) of the terminal methyl and chloro groups, allowing for precise determination of torsion angles.

-

-

Resolution: 0.75 Å or better.

-

Why: Required to resolve the electron density between the spatially adjacent Cl(3) and Cl(4) atoms.

-

Structural Analysis: The Core Mechanisms

The crystal structure of Methyl 3,4-dichloro-2-methylbenzoate is defined by specific steric and electronic effects. The analysis must focus on these three pillars:

The "Ortho-Effect" & Conformation

The defining feature of 2-substituted benzoates is the twist of the ester group relative to the benzene ring.

-

Mechanism: The steric clash between the carbonyl oxygen (C=O) and the ortho-methyl group (C2-Me) prevents the ester from lying coplanar with the aromatic ring.

-

Expected Torsion: Unlike unsubstituted methyl benzoate (which is nearly planar), the C(ring)-C(carboxyl)-O-C(methyl) torsion angle is expected to deviate significantly (typically 30°–70° ).

-

Impact: This twist disrupts conjugation between the ester and the ring, affecting the molecule's reactivity and UV-Vis absorption profile.

Supramolecular Architecture (Packing)

The lattice is stabilized by anisotropic interactions rather than strong hydrogen bonds.

-

Halogen Bonding (C-Cl···O / C-Cl···Cl): The electron-deficient "sigma-hole" on the Cl atoms (particularly Cl at position 4) interacts with nucleophiles. Look for Type II Halogen Bonds (linear C-Cl···Cl-C angles) or interactions with the carbonyl oxygen of a neighboring molecule.

-

Pi-Stacking: The electron-withdrawing nature of the two chlorine atoms depletes the pi-electron density of the ring, promoting "offset face-to-face" stacking with electron-rich regions of adjacent molecules.

Hirshfeld Surface Analysis

To validate the packing forces, generate Hirshfeld surfaces (mapped with d_norm).

-

Red Spots: Indicate strong close contacts (likely O···H or Cl···H interactions).

-

Fingerprint Plot: The characteristic "spikes" in the 2D plot will correspond to Cl···H interactions, confirming that dispersion forces dominate the lattice energy.

Visualization of Structural Logic

Crystallographic Workflow

The following diagram outlines the decision matrix for solving the structure of this chlorinated ester.

Caption: Workflow for the isolation and structural determination of chlorinated benzoate esters.

The "Ortho-Effect" Mechanism

This diagram illustrates the steric causality that defines the molecular conformation.

Caption: Mechanistic flow of the "Ortho-Effect" forcing the ester group out of the aromatic plane.

References

-

G. Qadeer et al. (2008). Methyl 2,5-dichlorobenzoate.[1] Acta Crystallographica Section E. (Provides comparative structural data for dichlorobenzoates).

-

M. Gdaniec et al. (1991). Conformation of methyl 5-nitro-2-methylbenzoate in crystal and in solution. Journal of Molecular Structure. (Establishes the "Ortho-Effect" twist in 2-methylbenzoates).

-

D. Kong et al. (2025). Crystal structure of methyl 2-amino-3-chloro-4-methoxybenzoate. Zeitschrift für Kristallographie. (Recent protocol for poly-substituted benzoate analysis).

-

Sigma-Aldrich. Methyl 2,4-dichlorobenzoate Product Sheet. (Synthesis and physical property reference).

Sources

A Technical Guide to the Physicochemical Characterization of Methyl 3,4-dichloro-2-methylbenzoate: Emphasis on Melting and Boiling Point Determination

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the melting and boiling points of Methyl 3,4-dichloro-2-methylbenzoate, a compound of interest in synthetic and medicinal chemistry. A comprehensive search of publicly available scientific databases and literature reveals a notable absence of experimentally determined values for these fundamental physical properties. This guide, therefore, provides a robust theoretical framework for understanding and predicting the melting and boiling point of this specific molecule. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these values, ensuring scientific integrity and reproducibility. The narrative is grounded in the principles of physical organic chemistry, drawing comparisons with structurally related analogs to elucidate the influence of substitution patterns on phase transitions.

Introduction: The Significance of Phase Transition Data

The melting and boiling points of a chemical entity are critical parameters in the landscape of drug discovery and development. These are not mere physical constants but are intrinsically linked to a molecule's purity, stability, and formulation characteristics. For a novel compound like Methyl 3,4-dichloro-2-methylbenzoate, an understanding of its phase transition behavior is paramount for:

-

Purity Assessment: A sharp melting point range is a reliable indicator of high purity. Conversely, a broad melting range often suggests the presence of impurities, which can significantly impact biological activity and toxicity.

-

Process Chemistry: Knowledge of the boiling point is essential for designing purification strategies such as distillation, and for defining safe operating temperatures to prevent thermal decomposition during synthesis and scale-up.

-

Solid-State Characterization: The melting point is a key parameter in the study of polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physicochemical properties, including solubility and bioavailability.

-

Formulation Development: The physical state of an active pharmaceutical ingredient (API) at physiological temperatures, informed by its melting point, dictates the choice of formulation strategies to ensure optimal delivery and efficacy.

While specific experimental data for Methyl 3,4-dichloro-2-methylbenzoate is not currently available in the public domain, this guide provides the necessary theoretical and practical framework for its determination.

Theoretical Framework: Predicting the Physicochemical Properties of Methyl 3,4-dichloro-2-methylbenzoate

The melting and boiling points of a molecule are governed by the strength of its intermolecular forces. In the case of Methyl 3,4-dichloro-2-methylbenzoate, these are primarily dipole-dipole interactions and van der Waals forces. The substitution pattern on the benzene ring significantly influences these forces.

Structural Features and Their Anticipated Influence

-

Methyl Benzoate Backbone: The parent molecule, methyl benzoate, is a liquid at room temperature with a melting point of -12 °C and a boiling point of 199 °C.[1] Its properties are dictated by the polarity of the ester group and the size of the benzene ring.

-

Dichlorination: The two chlorine atoms at the 3 and 4 positions are strongly electron-withdrawing and increase the molecule's polarity and molecular weight. This will lead to stronger dipole-dipole interactions and London dispersion forces, which would be expected to raise both the melting and boiling points compared to methyl benzoate.

-

Methylation: The methyl group at the 2-position is electron-donating and adds to the molecular weight. However, its position ortho to the ester group may introduce steric hindrance, potentially disrupting crystal lattice packing and influencing the melting point in a non-linear fashion.

Comparative Analysis with Structurally Related Analogs

To build a predictive understanding, we can examine the properties of similar, documented compounds.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| Methyl Benzoate | 93-58-3 | -12 | 199 |

| Methyl 2,4-dichlorobenzoate | 35112-28-8 | Not specified, liquid at room temp. | 239 |

| Methyl 3-chloro-4-methylbenzoate | 56525-63-4 | 28 | 107 / 7 mmHg |

| Methyl 2-methylbenzoate | 89-71-4 | Not specified, liquid at room temp. | 215 |

Data compiled from various sources. Boiling points are at atmospheric pressure unless otherwise noted.

From this data, we can infer that the addition of chlorine atoms and methyl groups generally increases the boiling point due to increased molecular weight and polarity. The melting point is more sensitive to the specifics of the substitution pattern and its effect on crystal packing. For instance, the solid nature of Methyl 3-chloro-4-methylbenzoate at room temperature (Melting Point 28 °C) suggests that the combination of chloro and methyl substituents can favor a more stable crystal lattice than the parent methyl benzoate.

Based on this comparative analysis, it is reasonable to hypothesize that Methyl 3,4-dichloro-2-methylbenzoate will be a solid at room temperature with a melting point likely above 30 °C and a boiling point significantly higher than 200 °C at atmospheric pressure.

Experimental Determination of Melting and Boiling Points

The following section provides detailed, standardized protocols for the empirical determination of the melting and boiling points of a novel compound such as Methyl 3,4-dichloro-2-methylbenzoate.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

This is the most common and accessible method for determining the melting point of a crystalline solid.

Experimental Protocol:

-

Sample Preparation: Ensure the sample of Methyl 3,4-dichloro-2-methylbenzoate is crystalline and dry. If necessary, recrystallize from a suitable solvent and dry under vacuum.

-

Loading the Capillary Tube: Pulverize a small amount of the crystalline sample on a watch glass. Tamp the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Heating and Observation:

-

Set the heating rate to a rapid setting initially to approach the expected melting point.

-

Once the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the upper end of the melting range).

-

-

Reporting: Report the melting point as a range. For a pure compound, this range should be narrow (0.5-2 °C).

Causality Behind Experimental Choices:

-

Dry Sample: Moisture can act as an impurity and depress the melting point.

-

Packed Sample: A loosely packed sample will not heat uniformly.

-

Slow Heating Rate: A rapid heating rate near the melting point will lead to an erroneously wide and high melting point range as the sample and thermometer will not be in thermal equilibrium.

Self-Validating System:

-

Calibrate the melting point apparatus using certified standards with known melting points (e.g., benzophenone, 48.5 °C; benzoic acid, 122.4 °C). This ensures the accuracy of the temperature readings.

Caption: Workflow for Melting Point Determination by the Capillary Method.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

This method is suitable for small quantities of a liquid sample.

Experimental Protocol:

-

Sample Preparation: Place a few drops of liquid Methyl 3,4-dichloro-2-methylbenzoate into a small-diameter test tube (Thiele tube or similar).

-

Capillary Inversion: Seal one end of a capillary tube. Place the open end of this capillary tube down into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse this assembly in a heating bath (e.g., mineral oil) within a Thiele tube.

-

Heating and Observation:

-

Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the point at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature as the boiling point.

-

-

Pressure Correction: The boiling point is dependent on the atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary.

Causality Behind Experimental Choices:

-

Inverted Capillary: This traps a small amount of air. As the liquid is heated, the air expands and escapes, followed by the vapor of the liquid. The point at which the liquid re-enters the capillary on cooling is when the external pressure equals the vapor pressure of the liquid.

-

Slow Cooling: This ensures that the temperature reading accurately reflects the point of equilibrium between the vapor pressure and the external pressure.

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion and Future Directions

While the melting and boiling points of Methyl 3,4-dichloro-2-methylbenzoate have not been documented in readily accessible literature, this guide provides a comprehensive framework for their prediction and empirical determination. Based on the analysis of structurally related compounds, it is anticipated that this compound is a solid at room temperature with a melting point above ambient temperature and a high boiling point. The provided experimental protocols are robust, reliable, and adhere to the principles of scientific integrity. It is recommended that researchers working with this compound perform these fundamental characterizations to contribute to the collective body of scientific knowledge and to facilitate its further development in chemical and pharmaceutical applications.

References

Sources

Toxicity Profile and Handling Precautions for Methyl 3,4-dichloro-2-methylbenzoate

Executive Summary

Methyl 3,4-dichloro-2-methylbenzoate (CAS: 875895-63-9) is a halogenated aromatic ester frequently utilized as a critical building block in advanced organic synthesis and medicinal chemistry. It serves as a vital intermediate for complex active pharmaceutical ingredients (APIs), including EZH2 inhibitors and novel antibacterial agents[1][2]. While highly valuable synthetically, its structural motifs—specifically the 3,4-dichloro substitution and the methyl ester—impart distinct toxicological liabilities. These include lipophilicity-driven bioaccumulation, susceptibility to rapid enzymatic hydrolysis, and the potential for inducing oxidative stress. This technical guide provides an in-depth analysis of its toxicity profile, metabolic fate, and the rigorous, self-validating laboratory handling precautions required for its safe manipulation.

Physicochemical Profiling & Structural Alerts

The toxicological behavior of Methyl 3,4-dichloro-2-methylbenzoate is governed by two primary structural features:

-

The Halogenated Aromatic Ring (3,4-dichloro motif): Halogenation significantly increases the lipophilicity (LogP) of the scaffold, enhancing cellular permeability. While strategic halogenation can improve druggability, poly-halogenated benzenes are known to interact with the Aryl Hydrocarbon Receptor (AhR) and can undergo phase I oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the generation of reactive oxygen species (ROS) [3].

-